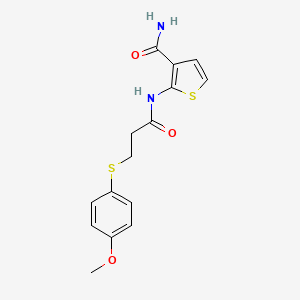
2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been a topic of interest for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Agents
A study synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and potential as therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities. Their structural configuration, including the orientation of the m-toluidine and p-toluidine rings, contributes to their bioactivity, highlighting their potential in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Antimicrobial Activity
A range of Schiff bases synthesized from 2-amino-N-(o-fluorophenylcarboxamido)-4-(p-methoxyphenyl) thiophenes exhibited antimicrobial properties, indicating their potential as novel agents for combating microbial infections (Bhattacharjee, Arrora, Saravanan, & Mohan, 2012).
Cytotoxicity Against Cancer Cells
New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those with the (4-methoxyphenyl)amino group, were synthesized and shown to possess in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, offering insights into the development of antitumor drugs (Hassan, Hafez, & Osman, 2014).
Anti-proliferative Activity and Tumor Cell Selectivity
A novel class of compounds, including 5-(2-(4-methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560), demonstrated pronounced anti-proliferative activity and tumor cell selectivity. These compounds were effective against specific tumor cell types, showing promise for targeted cancer therapy (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).
Synthesis and Biological Activity of Coordination Compounds
Coordination compounds of cobalt(II), nickel(II), and copper(II) with N-(methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides were synthesized and their antimicrobial and antifungal activities investigated, revealing potential applications in the development of new therapeutic agents (Gulea, Mitkevich, Chumakov, Petrenko, Balan, Burduniuc, & Tsapkov, 2019).
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-20-10-2-4-11(5-3-10)21-9-7-13(18)17-15-12(14(16)19)6-8-22-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRRNXPYBAVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

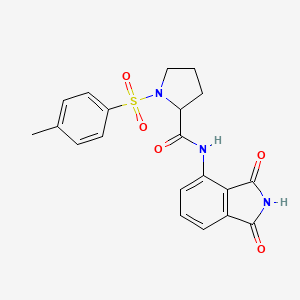
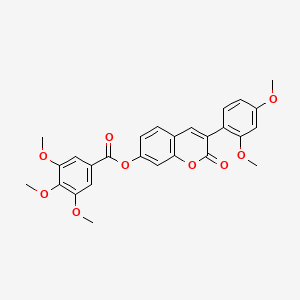
![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2409616.png)
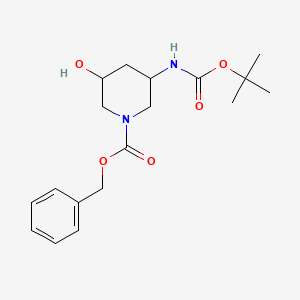
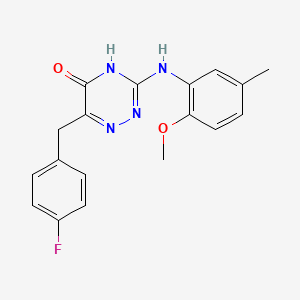
![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)
![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)
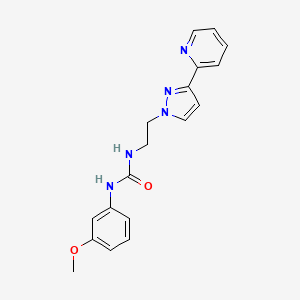

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2409626.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)
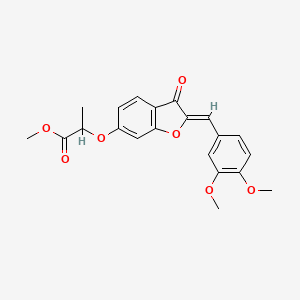
![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)
![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)